Kushenol S

CAS No.:

Cat. No.: VC3966351

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O5 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 |

| Standard InChI Key | GIFKZTHWWIZJET-SFHVURJKSA-N |

| Isomeric SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C |

| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C |

| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition

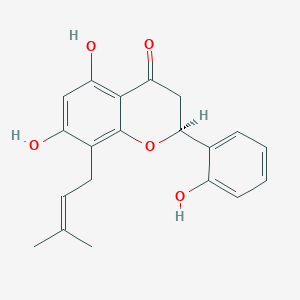

Kushenol S (CAS No. 254886-72-1) is classified as an 8-prenylated flavanone derivative with the systematic IUPAC name (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . Its molecular formula, C₂₀H₂₀O₅, corresponds to a molar mass of 340.40 g/mol and an exact mass of 340.13107373 g/mol . The compound's stereochemistry is defined by an (S)-configuration at the C-2 position, as evidenced by its isomeric SMILES string: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC@HC3=CC=CC=C3O)C .

Table 1: Fundamental Chemical Properties of Kushenol S

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.40 g/mol |

| Topological Polar SA | 87.00 Ų |

| XLogP | 4.30 |

| H-Bond Donors | 3 |

| H-Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Biosynthetic Origins and Natural Distribution

While exact plant sources remain unspecified in accessible literature, Kushenol S likely originates from Sophora species given the prevalence of analogous prenylated flavonoids in this genus . The biosynthetic pathway presumably involves chalcone isomerization followed by prenyltransferase-mediated addition of the 3-methylbut-2-enyl moiety, a mechanism well-documented in Sophora flavescens flavonoid production .

Pharmacokinetic and ADMET Profiles

Absorption and Distribution

Computational ADMET predictions indicate moderate human intestinal absorption (98.38% probability) but limited blood-brain barrier penetration (56.29% probability of exclusion) . These properties align with its intermediate AlogP value (4.02), balancing hydrophilicity and lipophilicity for systemic circulation without significant neuroaccumulation.

Table 2: Key ADMET Predictions for Kushenol S

| Parameter | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 98.38% |

| Blood-Brain Barrier Penetration | Low | 56.29% |

| CYP3A4 Substrate | Yes | 54.39% |

| CYP2C9 Inhibition | Strong | 90.07% |

| Hepatotoxicity Risk | Moderate (BSEP inhibition) | 50.00% |

Metabolic Considerations

Kushenol S demonstrates potent inhibition of cytochrome P450 isoforms CYP2C9 (90.07%) and CYP1A2 (91.07%), suggesting potential drug-drug interactions with medications metabolized through these pathways . Its predicted subcellular localization in mitochondria (77.46% probability) implies possible effects on oxidative phosphorylation or apoptosis regulation .

Analytical Characterization Methods

Current identification protocols combine chromatographic and spectroscopic techniques:

Table 3: Analytical Techniques for Kushenol S Characterization

| Method | Application |

|---|---|

| Reverse-Phase HPLC | Purity assessment |

| High-Resolution MS | Exact mass determination |

| ¹H/¹³C NMR | Structural elucidation |

| X-ray Crystallography | Absolute configuration |

Recent advances in UPLC-QTOF-MS/MS enable detection limits below 0.1 ng/mL in biological matrices, facilitating future pharmacokinetic studies .

Comparative Analysis with Structural Analogs

Table 4: Kushenol Series Comparative Profile

| Compound | Molecular Weight | Key Bioactivity | Research Stage |

|---|---|---|---|

| Kushenol S | 340.40 | Under investigation | Preclinical |

| Kushenol A | 424.45 | Anti-breast cancer | In vitro |

| Kushenol F | 354.37 | Anti-dermatitis | Animal models |

The molecular weight disparity (Δ = 84.05 g/mol vs. Kushenol A) primarily stems from differing prenyl group configurations, potentially influencing target specificity.

Emerging Applications and Future Directions

While current applications remain theoretical, plausible development areas include:

-

Oncology: As PI3K pathway inhibitors for PIK3CA-mutant cancers

-

Dermatology: Topical formulations for inflammatory skin disorders

-

Metabolic Diseases: α-Glucosidase inhibition for diabetes management

Critical research priorities involve:

-

Target Deconvolution: Identification of direct molecular targets

-

In Vivo Efficacy Testing: Establishing dose-response relationships

-

Formulation Optimization: Enhancing bioavailability through nanoencapsulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume